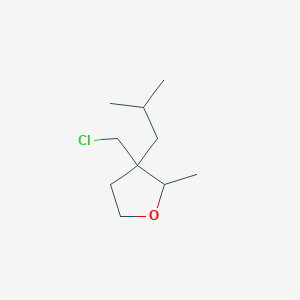
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are heterocyclic compounds containing a four-membered ring with three carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a chloromethyl group and two methyl groups attached to the oxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane can be achieved through various methods. One common approach involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures. This reaction typically yields oxetane derivatives, including the desired compound . Another method involves the cyclization of diols or the decarboxylation of cyclic carbonates .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include oxides and hydroxyl derivatives.
Reduction: Products include alcohols and other reduced compounds.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxetane
- 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)tetrahydrofuran
- 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)cyclopentane
Uniqueness
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane is unique due to its specific ring structure and the presence of both chloromethyl and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H19ClO |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-8(2)6-10(7-11)4-5-12-9(10)3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
DWZDLDSJGUMGJY-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCO1)(CC(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



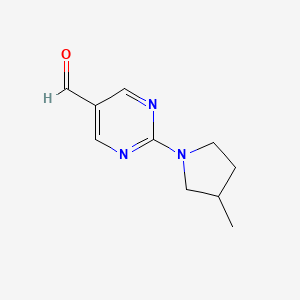
![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)
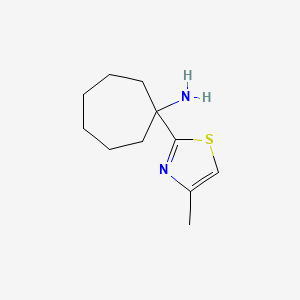

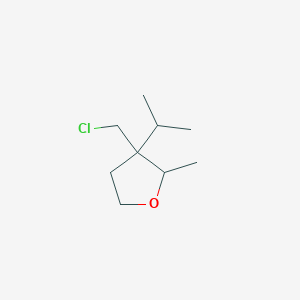
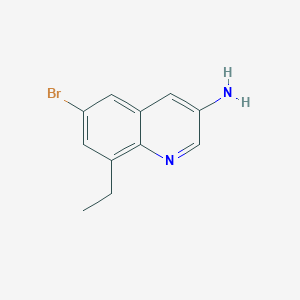
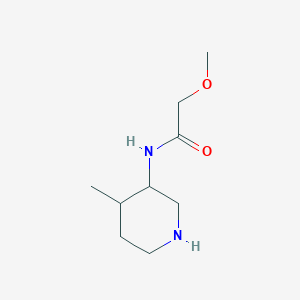
![4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13193364.png)
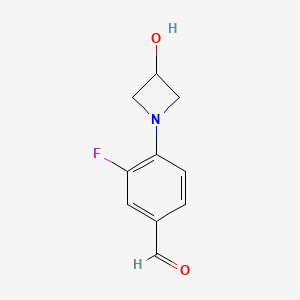
![Spiro[2.6]nonane-4-carboximidamide](/img/structure/B13193373.png)
![Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13193379.png)
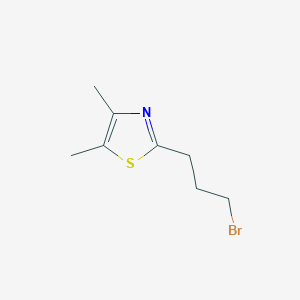
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13193402.png)
